molecular formula C9H20N2O B14768651 4-(Methoxymethyl)-N,N-dimethylpiperidin-4-amine

4-(Methoxymethyl)-N,N-dimethylpiperidin-4-amine

Katalognummer: B14768651
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: DJZUFNPNXAIPOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methoxymethyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of piperidine derivatives with methoxymethylating agents. One common method is the reaction of N,N-dimethylpiperidin-4-amine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at a temperature of around 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methoxymethyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an aprotic solvent.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with the methoxymethyl group converted to a hydroxymethyl group.

    Substitution: Substituted products where the methoxy group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

4-(Methoxymethyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Methoxymethyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may also interact with cellular pathways, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: The parent compound with a simpler structure.

    N,N-Dimethylpiperidin-4-amine: Lacks the methoxymethyl group.

    4-(Hydroxymethyl)-N,N-dimethylpiperidin-4-amine: Contains a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

4-(Methoxymethyl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This functional group can undergo specific reactions and interactions that are not observed in similar compounds, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

4-(methoxymethyl)-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2O/c1-11(2)9(8-12-3)4-6-10-7-5-9/h10H,4-8H2,1-3H3

InChI-Schlüssel

DJZUFNPNXAIPOO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1(CCNCC1)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.